

# Raltegravir-Based Regimens: A Comparative Analysis of Virologic Suppression

Author: BenchChem Technical Support Team. Date: December 2025



An objective guide for researchers and drug development professionals on the efficacy of **Raltegravir** in suppressing HIV-1 viral load, supported by data from pivotal clinical trials.

Raltegravir, the first-in-class integrase strand transfer inhibitor (INSTI), has been a cornerstone of antiretroviral therapy (ART). This guide provides a comprehensive comparison of the virologic suppression rates of Raltegravir-based regimens against other key antiretroviral agents, including non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors (PIs), and other INSTIs. The data presented is derived from major clinical trials, offering a quantitative basis for evaluating Raltegravir's performance in treatment-naïve and treatment-experienced patient populations.

# **Comparative Virologic Suppression Rates**

The efficacy of **Raltegravir** has been rigorously evaluated in numerous clinical studies. The following tables summarize the virologic suppression rates (defined as achieving HIV-1 RNA <50 copies/mL) of **Raltegravir**-based regimens in comparison to other ARTs at various time points.

# Table 1: Raltegravir vs. Efavirenz (NNRTI) in Treatment-Naïve Patients (STARTMRK Trial)



| Timepoint | Raltegravir +<br>TDF/FTC | Efavirenz +<br>TDF/FTC | Treatment<br>Difference (95% CI) |
|-----------|--------------------------|------------------------|----------------------------------|
| Week 48   | 86%[1][2]                | 82%[1][2]              | 4.4% (-1.9 to 10.3)              |
| Week 96   | 81%[1][3]                | 79%[1][3]              | 2% (-4 to 9)                     |
| Week 240  | 71.0%[4]                 | 61.3%[4]               | 9.5 (1.7 to 17.3)                |

TDF/FTC: Tenofovir/Emtricitabine

Table 2: Raltegravir vs. Dolutegravir (INSTI) in

**Treatment-Naïve Patients (SPRING-2 Trial)** 

| Timepoint | Raltegravir + 2<br>NRTIs | Dolutegravir + 2<br>NRTIs | Adjusted Difference (95% CI) |
|-----------|--------------------------|---------------------------|------------------------------|
| Week 48   | 85%[5][6]                | 88%[5][6]                 | 2.5% (-2.2 to 7.1)           |
| Week 96   | 76%[7][8]                | 81%[7][8]                 | 4.5% (-1.1 to 10.0)          |

NRTIs: Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (investigator-selected tenofovir/emtricitabine or abacavir/lamivudine)

Table 3: Raltegravir vs. Protease Inhibitors in Treatment-

**Naïve Patients (ACTG A5257 Trial)** 

| Timepoint                                       | Raltegravir + TDF/FTC | Atazanavir/r + TDF/FTC | Darunavir/r +<br>TDF/FTC |
|-------------------------------------------------|-----------------------|------------------------|--------------------------|
| Week 96 (Virologic<br>Failure)                  | 6%                    | 12%                    | 11%                      |
| Week 96 (Tolerability<br>Failure)               | 1%                    | 16%                    | 5%                       |
| Week 96 (Viral<br>Suppression <50<br>copies/mL) | 94%[9]                | 88%[9]                 | 89%[9]                   |



TDF/FTC: Tenofovir/Emtricitabine; /r: ritonavir-boosted

Table 4: Raltegravir vs. Elvitegravir (INSTI) in Treatment-

**Experienced Patients** 

| Timepoint | Raltegravir + PI/r +<br>2nd agent | Elvitegravir/c + PI/r<br>+ 2nd agent | Treatment Difference (95% CI) |
|-----------|-----------------------------------|--------------------------------------|-------------------------------|
| Week 48   | 58%[10][11]                       | 59%[10][11]                          | 1.1% (-6.0 to 8.2)            |

PI/r: ritonavir-boosted Protease Inhibitor; /c: cobicistat-boosted

## **Experimental Protocols**

The data presented above are derived from randomized, controlled clinical trials with well-defined methodologies.

#### STARTMRK Trial (NCT00370047)

This was a Phase III, multicenter, double-blind, randomized, active-controlled, non-inferiority study.[12] Treatment-naïve HIV-1 infected adult patients with HIV-1 RNA greater than 5000 copies/mL were randomized to receive either **Raltegravir** (400 mg twice daily) or Efavirenz (600 mg once daily), each in combination with a fixed-dose combination of tenofovir/emtricitabine. The primary endpoint was the proportion of patients with HIV-1 RNA levels less than 50 copies/mL at week 48.[12] The study continued for 240 weeks.[4][13]

# **SPRING-2 Trial (NCT01227824)**

This was a 96-week, Phase III, randomized, double-blind, active-controlled, non-inferiority study.[5][7] Treatment-naïve adults with HIV-1 infection and HIV-1 RNA concentrations of 1000 copies per mL or more were randomized (1:1) to receive either Dolutegravir (50 mg once daily) or **Raltegravir** (400 mg twice daily), plus investigator-selected tenofovir/emtricitabine or abacavir/lamivudine.[7] The primary endpoint was the proportion of patients with an HIV-1 RNA value of less than 50 copies per mL at 48 weeks.[5]

## **ACTG A5257 Trial (NCT00811954)**



This was a Phase III, randomized, open-label trial comparing three non-nucleoside reverse transcriptase inhibitor-sparing regimens.[14] HIV-1—infected, treatment-naïve adults with plasma HIV-1 RNA >1000 copies/mL were randomly assigned to receive **Raltegravir** (400 mg twice daily), ritonavir-boosted Atazanavir (300/100 mg once daily), or ritonavir-boosted Darunavir (800/100 mg once daily), all in combination with tenofovir/emtricitabine.[9][14] The primary endpoint was a composite of virologic failure or discontinuation for toxicity over 96 weeks.[9]

# **Mechanism of Action and Experimental Workflow**

The following diagrams illustrate the mechanism of action of **Raltegravir** and the general workflow of the clinical trials discussed.



Click to download full resolution via product page



Caption: Mechanism of Action of Raltegravir.



Click to download full resolution via product page

Caption: Generalized Clinical Trial Workflow.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

### Validation & Comparative





- 1. Raltegravir Versus Efavirenz Regimens in Treatment-Naive HIV-1—Infected Patients: 96-Week Efficacy, Durability, Subgroup, Safety, and Metabolic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of elvitegravir, dolutegravir, and raltegravir in a real-world cohort of treatment-naïve and -experienced patients PMC [pmc.ncbi.nlm.nih.gov]
- 3. Raltegravir in HIV-1 infection: Safety and Efficacy in Treatment-naïve Patients PMC [pmc.ncbi.nlm.nih.gov]
- 4. Durable efficacy and safety of raltegravir versus efavirenz when combined with tenofovir/emtricitabine in treatment-naive HIV-1-infected patients: final 5-year results from STARTMRK PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Once-daily dolutegravir versus raltegravir in antiretroviral-naive adults with HIV-1 infection:
   48 week results from the randomised, double-blind, non-inferiority SPRING-2 study -PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dolutegravir vs raltegravir in treatment-naive patients: 48 week results from the SPRING 2 study | HIV i-Base [i-base.info]
- 7. Once-daily dolutegravir versus twice-daily raltegravir in antiretroviral-naive adults with HIV-1 infection (SPRING-2 study): 96 week results from a randomised, double-blind, noninferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thebodypro.com [thebodypro.com]
- 9. Atazanavir, raltegravir and darunavir virologically equivalent in naive patients but significant differences for tolerability: results from ACTG 5257 | HIV i-Base [i-base.info]
- 10. Elvitegravir vs raltegravir: 48 week results in treatment-experienced patients | HIV i-Base [i-base.info]
- 11. Efficacy and safety of once daily elvitegravir versus twice daily raltegravir in treatmentexperienced patients with HIV-1 receiving a ritonavir-boosted protease inhibitor: randomised, double-blind, phase 3, non-inferiority study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merck.com [merck.com]
- 13. merck.com [merck.com]
- 14. A Phase III Comparative Study of the Efficacy and Tolerability of Three Non-Nucleoside Reverse Transcriptase Inhibitor-Sparing Antiretroviral Regimens for Treatment-Naïve HIV-1-Infected Volunteers: A Randomized, Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Raltegravir-Based Regimens: A Comparative Analysis
  of Virologic Suppression]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15611335#validating-virologic-suppression-rates-of-raltegravir-based-regimens]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com